6-(4-Chlorophenyl)-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepine
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Overview
Description
6-(4-Chlorophenyl)-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepine is a triazolobenzodiazepine derivative. This compound is known for its potential pharmacological activities, particularly in the central nervous system. It is structurally related to other benzodiazepines and triazolobenzodiazepines, which are known for their sedative, anxiolytic, and anticonvulsant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepine typically involves the condensation of appropriate precursors. One common method involves the reaction of 1-(4-chlorophenyl)-3,5-dihydro-8-methyl-4H-1benzofuro[2,3-d][1,2]diazepin-4-one with hydrazides under reflux conditions . The key step in this synthesis is the silylation–amination reaction, which allows for the formation of the triazolobenzodiazepine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include Lawesson’s reagent for thione formation, hydrazides for condensation reactions, and various oxidizing and reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions include various substituted triazolobenzodiazepines, which can have different pharmacological properties depending on the nature of the substituents .
Scientific Research Applications
6-(4-Chlorophenyl)-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other triazolobenzodiazepine derivatives.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepine involves its interaction with GABA_A receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . The molecular targets include the benzodiazepine binding site on the GABA_A receptor, and the pathways involved are related to the modulation of chloride ion channels .
Comparison with Similar Compounds
Similar Compounds
Alprazolam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Flualprazolam: A triazolobenzodiazepine derivative with enhanced potency.
4’-Chlorodeschloroalprazolam: A designer benzodiazepine with structural similarities.
Uniqueness
6-(4-Chlorophenyl)-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepine is unique due to its specific substitution pattern, which can influence its pharmacological profile. The presence of the 4-chlorophenyl group and the triazolo ring system distinguishes it from other benzodiazepines and contributes to its unique binding properties and effects .
Properties
IUPAC Name |
6-(4-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1]benzazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3/c1-12-20-21-18-11-10-15(13-6-8-14(19)9-7-13)16-4-2-3-5-17(16)22(12)18/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBOMELQHURSQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3C(=CC2)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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